molecular formula C15H15N5S B15086068 4-(((1-Methyl-1H-pyrrol-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-16-5

4-(((1-Methyl-1H-pyrrol-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15086068
CAS No.: 478256-16-5
M. Wt: 297.4 g/mol
InChI Key: IXESHALOQCNNRU-MHWRWJLKSA-N
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Description

The compound 4-(((1-Methyl-1H-pyrrol-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a 1,2,4-triazole-5-thione derivative featuring a Schiff base (azomethine) linkage and a substituted aromatic system. Its structure includes:

  • Position 3: A meta-tolyl (3-methylphenyl) group, contributing to steric bulk and lipophilicity.
  • Position 4: A (1-methyl-1H-pyrrol-2-yl)methylene amino substituent, forming a conjugated imine bond with the triazole core.
  • Position 5: A thione (-C=S) group, which is critical for hydrogen bonding and electronic interactions .

This compound is synthesized via condensation of 4-amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione with 1-methylpyrrole-2-carbaldehyde under acidic conditions, a method analogous to related hydrazone derivatives (e.g., microwave-assisted synthesis of flurbiprofen analogs) . X-ray crystallography of similar compounds confirms the E-configuration of the C=N bond and the prevalence of the thione tautomer over thiol .

Properties

CAS No.

478256-16-5

Molecular Formula

C15H15N5S

Molecular Weight

297.4 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H15N5S/c1-11-5-3-6-12(9-11)14-17-18-15(21)20(14)16-10-13-7-4-8-19(13)2/h3-10H,1-2H3,(H,18,21)/b16-10+

InChI Key

IXESHALOQCNNRU-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CN3C

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CN3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salor-int l230944-1ea involves multiple steps, typically starting with the preparation of intermediate compounds. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common methods include:

    Step 1: Preparation of intermediate compounds through reactions such as alkylation or acylation.

    Step 2: Purification of intermediates using techniques like recrystallization or chromatography.

    Step 3: Final synthesis of Salor-int l230944-1ea through a series of chemical reactions, often involving catalysts and specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of Salor-int l230944-1ea follows similar synthetic routes but on a larger scale. This involves:

    Scaling up the reaction conditions: to accommodate larger quantities of reactants.

    Utilizing industrial-grade equipment: for purification and synthesis.

    Implementing quality control measures: to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Reactivity of the Thione Group

The thione (-C=S) group is a key reactive site, enabling nucleophilic substitutions and oxidation reactions:

  • Nucleophilic Substitution : The sulfur atom can undergo nucleophilic attack by amines or alcohols. For example, in structurally related triazole-thiones, reactions with thiomorpholine in dioxane yield derivatives where sulfur is replaced by nitrogen .

  • Oxidation : Under strong oxidizing conditions (e.g., H₂O₂ in acetic acid), the thione group oxidizes to a sulfonic acid (-SO₃H) .

Table 1 : Thione group reactions in triazole derivatives

Reaction TypeReagents/ConditionsProductReference
SubstitutionThiomorpholine, dioxaneSulfur replaced by N
Oxidation30% H₂O₂, AcOH, 55–60°CSulfonic acid

Imine Bond Reactivity

The Schiff base (C=N) linkage between the pyrrole and triazole rings is susceptible to hydrolysis and reduction:

  • Hydrolysis : Acidic or basic conditions cleave the imine bond, regenerating aldehyde and amine precursors.

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the C=N bond to C-N, forming a secondary amine .

Coordination with Metal Surfaces

Triazole-thiones act as corrosion inhibitors by adsorbing onto metal surfaces. Electrochemical studies on analogs like TMAT and DMTMAT reveal:

  • Adsorption follows the Langmuir isotherm, with free energy values (-36.7 to -38.5 kJ/mol) indicating spontaneous physisorption/chemisorption .

  • Molecular dynamics simulations show near-parallel orientation on steel surfaces, maximizing contact via sulfur and nitrogen atoms .

Table 2 : Corrosion inhibition performance of triazole-thiones

CompoundInhibition Efficiency (1 × 10⁻³ M)Adsorption Free Energy (kJ/mol)
TMAT91.1%-36.7
DMTMAT94.0%-38.5

Triazole Ring Functionalization

The 1,2,4-triazole ring participates in electrophilic substitutions and coordination chemistry:

  • Electrophilic Attack : Nitration or sulfonation occurs at electron-rich positions (e.g., C-3 or C-5).

  • Metal Coordination : The triazole nitrogen atoms bind to transition metals (e.g., Cu²⁺), forming complexes studied for catalytic or antimicrobial applications .

Pyrrole Ring Reactivity

The 1-methylpyrrole substituent undergoes electrophilic substitutions (e.g., halogenation), though steric hindrance from the methyl group may limit reactivity.

Tautomerism

The triazole-thione exhibits thione-thiol tautomerism, influencing its reactivity and biological activity. NMR studies on analogs confirm equilibrium between the thione (C=S) and thiol (SH) forms .

Scientific Research Applications

Salor-int l230944-1ea has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in biochemical assays and molecular biology experiments.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Salor-int l230944-1ea involves its interaction with specific molecular targets and pathways. This can include:

    Binding to enzymes or receptors: to modulate their activity.

    Interacting with cellular pathways: to influence biochemical processes.

    Altering gene expression: to affect cellular functions.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences among analogous compounds:

Compound Name Position 3 Substituent Position 4 Substituent Key Features Reference
Target Compound m-Tolyl (3-methylphenyl) (1-Methylpyrrol-2-yl)methylene amino Pyrrole ring enhances electron-rich character; moderate lipophilicity
4-[(E)-(4-Chlorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione Methyl 4-Chlorobenzylidene amino Electron-withdrawing Cl group increases polarity; antibacterial activity
4-(4-Chlorophenyl)-3-(quinolin-2-yl)-1H-1,2,4-triazole-5(4H)-thione Quinolin-2-yl 4-Chlorophenyl Extended π-system (quinoline) enhances planarity and DNA intercalation
3-(2-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione 2-Chlorophenyl Furan-allylidene amino Furan moiety introduces oxygen heteroatom; potential for H-bonding
4-((2-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione 4-Fluorophenyl 2-Bromobenzylidene amino Halogenated aryl groups improve metabolic stability

Key Research Highlights

  • Crystallography : The thione tautomer is stabilized by intramolecular hydrogen bonds (N–H···S), a feature consistent across 1,2,4-triazole-5-thiones .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., Cl, Br) enhance antibacterial activity but reduce solubility.
    • Bulky substituents (e.g., adamantyl) improve selectivity for enzyme targets .
  • Theoretical Insights : TD-DFT calculations predict excitation energies for pyrrole-containing derivatives, supporting their use in photodynamic therapy .

Limitations and Challenges

  • Synthetic Complexity: Pyrrole and quinoline derivatives require multi-step synthesis and purification .
  • Solubility Issues : High logP values (>3.5) in halogenated analogs limit aqueous bioavailability .

Biological Activity

The compound 4-(((1-Methyl-1H-pyrrol-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Weight : 297.4 g/mol

The compound features a triazole ring that is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. The compound has shown promising results in various studies:

  • Antibacterial Studies :
    • Research indicates that triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-(((1-Methyl-1H-pyrrol-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole have been tested against strains such as E. coli, S. aureus, and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .
    • A study highlighted that modifications at the C-6 position of the triazole ring significantly enhanced antibacterial activity, suggesting structural optimization can lead to more potent derivatives .
  • Antifungal Activity :
    • The compound's structure allows it to inhibit fungal growth effectively. Similar triazole compounds have been noted for their antifungal properties against pathogens like Candida species and Aspergillus spp., further supporting the potential of this compound in treating fungal infections .

Anticancer Activity

The anticancer potential of triazole derivatives is another area of significant interest:

  • Cell Line Studies :
    • In vitro studies have demonstrated that compounds containing the 1,2,4-triazole core exhibit cytotoxic effects on various cancer cell lines. For example, derivatives with a similar structure have shown efficacy against breast cancer (MCF7) and lung cancer (A549) cell lines .
    • The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including modulation of signaling cascades associated with cancer progression .
  • Case Studies :
    • A specific study evaluated a series of 3-amino-1,2,4-triazole derivatives for anticancer activity and reported significant inhibition of tumor growth in xenograft models . The results indicated that the presence of specific substituents on the triazole ring could enhance anticancer efficacy.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors by binding to active sites or allosteric sites on target enzymes involved in bacterial metabolism or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes critical for cell survival .

Data Summary

Biological ActivityMIC Range (µg/mL)Target Organisms
Antibacterial0.12 - 1.95E. coli, S. aureus, P. aeruginosa
AntifungalNot specifiedCandida spp., Aspergillus spp.
AnticancerVariesMCF7 (breast), A549 (lung)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(((1-Methyl-1H-pyrrol-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione, and how can reaction conditions be standardized?

  • Methodology : Use a multi-step approach involving (1) condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with thiosemicarbazide to form the Schiff base intermediate, and (2) cyclization with m-tolyl-substituted reagents under reflux. Optimize parameters (solvent, temperature, catalyst) via systematic screening. Monitor purity using TLC and confirm yields via recrystallization (e.g., ethanol/water mixtures) .
  • Key Considerations : Melting point consistency (e.g., 128–180°C in analogous triazoles) and IR/NMR validation of functional groups (C=S stretch at ~1250 cm⁻¹; aromatic protons in 1H-NMR) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Combine experimental and computational techniques:

  • Experimental : X-ray crystallography for absolute configuration (hydrogen bonding patterns, e.g., N–H···S interactions) , ¹H/¹³C NMR for substituent assignment (e.g., m-tolyl protons at δ 7.2–7.5 ppm), and IR for thiocarbonyl (C=S) confirmation .
  • Computational : Density Functional Theory (DFT) to predict bond lengths/angles and compare with crystallographic data .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity in biological systems?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals. Correlate HOMO-LUMO gaps with experimental redox behavior (cyclic voltammetry) and bioactivity (e.g., binding affinity to enzyme active sites) .
  • Case Study : Triazole-thione derivatives with HOMO gaps <5 eV show enhanced charge transfer, improving interactions with biological targets like COX-2 .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. low solubility) be resolved?

  • Methodology :

Solubility Enhancement : Use co-solvents (DMSO/PEG mixtures) or derivatization (e.g., S-alkylation) to improve aqueous solubility .

Bioactivity Validation : Conduct dose-response assays (MIC for antimicrobial activity) and compare with structurally similar compounds (e.g., 4-amino-5-aryl-triazole-thiones with urease inhibition IC₅₀ <50 µM) .

  • Data Analysis : Apply statistical models (e.g., ANOVA) to distinguish assay variability from true biological effects .

Q. What strategies are effective in resolving crystallographic disorder in triazole-thione derivatives?

  • Methodology :

  • Crystallization : Use slow evaporation with polar solvents (e.g., DMF/water) to improve crystal quality .
  • Refinement : Apply SHELXTL or PLATON software to model disorder, guided by hydrogen bonding motifs (e.g., N–H···S and C–H···π interactions) .
    • Example : In 4-amino-3-phenyl derivatives, torsional angles of the triazole ring (e.g., 5.3° deviation) were refined using constraints for anisotropic displacement parameters .

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